tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate
Overview
Description
tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate typically involves the protection of the amine group in 2-methyl-4-methylenepiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate involves the protection of the amine group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine group .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate is unique due to its specific structure, which includes both a Boc-protected amine and a methylene group. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-9-6-7-13(10(2)8-9)11(14)15-12(3,4)5/h10H,1,6-8H2,2-5H3 |
InChI Key |
MWKRDIXJPNEIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C)CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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